Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound that belongs to the class of furobenzofurans This compound is characterized by its unique structure, which includes a furobenzofuran core substituted with amino, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amino groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism by which Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): This compound shares structural similarities with Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furobenzofuran-3,7-dicarboxylate, particularly in the presence of chloro and amino groups.
3,3’-Dichloro-4,4’-diaminodiphenylmethane:
Uniqueness
Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to its furobenzofuran core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H21ClN2O6 |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C23H21ClN2O6/c1-4-29-22(27)16-12-9-14-17(18(21(26)31-14)23(28)30-5-2)15(19(12)32-20(16)25)11-7-6-10(3)13(24)8-11/h6-9H,4-5,25-26H2,1-3H3 |
InChI Key |
ZSWAHBHGUAMJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC(=C(C=C4)C)Cl)N |
Origin of Product |
United States |
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